molecular formula C26H50O4<br>C26H50O4<br>CH3(CH2)3CH(C2H5)CH2OOC(CH2)8COOCH2CH(C2H5)(CH2)3CH3 B7770108 Bis(2-ethylhexyl) sebacate CAS No. 29590-28-1

Bis(2-ethylhexyl) sebacate

Cat. No.: B7770108
CAS No.: 29590-28-1
M. Wt: 426.7 g/mol
InChI Key: VJHINFRRDQUWOJ-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) sebacate: is an organic compound that is the diester of sebacic acid and 2-ethylhexanol. It is a colorless, oily liquid primarily used as a plasticizer in various applications, including the production of flexible polyvinyl chloride (PVC) products . This compound is known for its excellent low-temperature properties and high efficiency as a plasticizer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) sebacate is synthesized through the esterification of sebacic acid with 2-ethylhexanol. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, to accelerate the process . The reaction can be represented as follows:

Sebacic Acid+2EthylhexanolBis(2-ethylhexyl) sebacate+Water\text{Sebacic Acid} + 2 \text{Ethylhexanol} \rightarrow \text{this compound} + \text{Water} Sebacic Acid+2Ethylhexanol→Bis(2-ethylhexyl) sebacate+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out under subcritical and near-critical conditions of 2-ethylhexanol without the addition of external catalysts . This method is advantageous as it reduces the need for excess alcohol and shortens the reaction time, making it more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) sebacate, being an ester, undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Acids like hydrochloric acid or sulfuric acid.

Major Products:

    Hydrolysis: Sebacic acid and 2-ethylhexanol.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Alcohols and acids.

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) sebacate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing the glass transition temperature of the material . This interaction occurs through the formation of weak van der Waals forces between the ester groups of this compound and the polymer chains.

Properties

IUPAC Name

bis(2-ethylhexyl) decanedioate
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InChI

InChI=1S/C26H50O4/c1-5-9-17-23(7-3)21-29-25(27)19-15-13-11-12-14-16-20-26(28)30-22-24(8-4)18-10-6-2/h23-24H,5-22H2,1-4H3
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InChI Key

VJHINFRRDQUWOJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(CC)CCCC
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Molecular Formula

C26H50O4, Array
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DSSTOX Substance ID

DTXSID7025055
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Molecular Weight

426.7 g/mol
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Physical Description

Bis(2-ethylhexyl) sebacate is a clear pale yellow liquid with a mild odor. Insoluble in water. (NTP, 1992), Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Pale straw-colored or colorless liquid; [HSDB] Clear colorless liquid; [MSDSonline], COLOURLESS OILY LIQUID.
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Boiling Point

478 °F at 4 mmHg (NTP, 1992), 256 °C @ 5 mm Hg, at 0.7kPa: 256 °C
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Flash Point

410 °F (NTP, 1992), 410 °F OC., 210 °C o.c.
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Solubility

Insoluble (NTP, 1992), Soluble in ethanol, acetone, and benzene, SOL IN HYDROCARBONS, KETONES, ESTERS, CHLORINATED SOLVENTS; INSOL IN GLYCOLS; SOLUBILITY IN WATER 0.02% @ 20 °C; WATER DISSOLVES IN SEBACATE 0.15% @ 20 °C, Solubility in water: none
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Density

0.912 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.912 @ 25 °C/4 °C, Relative density (water = 1): 0.9
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Vapor Density

14.7 (Air= 1), Relative vapor density (air = 1): 14.7
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Vapor Pressure

0.0000001 [mmHg], Vapor pressure, Pa at 37 °C: 0.000024
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Color/Form

Pale straw-colored liquid, OILY COLORLESS LIQ

CAS No.

122-62-3, 29590-28-1
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Melting Point

-54 °F (NTP, 1992), -48 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Feasible Synthetic Routes

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